molecular formula C6H13N B3054119 Methyl(pent-4-en-1-yl)amine CAS No. 5831-72-1

Methyl(pent-4-en-1-yl)amine

Cat. No. B3054119
CAS RN: 5831-72-1
M. Wt: 99.17 g/mol
InChI Key: SQULHOYRZBAPJF-UHFFFAOYSA-N
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Description

Methyl(pent-4-en-1-yl)amine is a chemical compound with the molecular formula C6H13N . It is also known as N-methyl-N-(4-pentenyl)amine . The compound is available in two forms: as a liquid and as a hydrochloride salt in powder form .


Molecular Structure Analysis

The InChI code for Methyl(pent-4-en-1-yl)amine is 1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 . This indicates that the molecule consists of a pent-4-en-1-yl group attached to a methylamine group .


Physical And Chemical Properties Analysis

Methyl(pent-4-en-1-yl)amine has a molecular weight of 99.18 . The compound is a liquid at room temperature . The hydrochloride salt form of the compound is a powder .

Scientific Research Applications

a. Intermediate in Organic Synthesis:

b. Building Block for Pharmaceuticals:
c. Antiviral and Anticancer Agents:

Chemical Education and Demonstrations

Pent-4-en-1-amine serves as an educational tool:

a. Demonstrating Organic Reactions:

These applications highlight the versatility and importance of Methyl(pent-4-en-1-yl)amine across different scientific fields. If you need further details or have additional questions, feel free to ask! 🌟

References:

Safety and Hazards

Methyl(pent-4-en-1-yl)amine is classified as a dangerous substance. It has been assigned the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed or inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULHOYRZBAPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337298
Record name N-methylpent-4-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(pent-4-en-1-yl)amine

CAS RN

5831-72-1
Record name N-methylpent-4-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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